Trans-Doxercalciferol, also known as doxercalciferol, is a synthetic analog of vitamin D2. It is primarily utilized in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease. This compound plays a crucial role in calcium metabolism and bone health by regulating parathyroid hormone levels and enhancing intestinal absorption of calcium.
Doxercalciferol is derived from ergocalciferol (vitamin D2) through a series of chemical modifications. It belongs to the class of compounds known as vitamin D analogs, which are designed to mimic the biological activity of natural vitamin D while potentially offering improved therapeutic profiles.
The synthesis of trans-Doxercalciferol involves several key steps:
Trans-Doxercalciferol has a complex molecular structure characterized by its tetracyclic steroid framework. Its molecular formula is , with a molecular weight of approximately 412.66 g/mol. The structural representation can be described as follows:
Trans-Doxercalciferol participates in various chemical reactions that are essential for its metabolic activation:
The mechanism by which trans-Doxercalciferol exerts its effects involves several key processes:
Studies have shown that trans-Doxercalciferol maintains its efficacy over prolonged periods when administered appropriately, making it suitable for chronic conditions like secondary hyperparathyroidism .
Trans-Doxercalciferol has several important applications in clinical practice:
Core Structure: Trans-Doxercercalciferol (CAS 74007-20-8) is a secosteroid derivative with the molecular formula C₂₈H₄₄O₂ and a molecular weight of 412.65 g/mol. Its structure retains the classic vitamin D₂ backbone (ergocalciferol framework) but features distinct stereochemical differences at the C5-C6 bond, where the trans configuration differentiates it from the natural cis-isomer [1] [6]. The molecule includes conjugated triene systems (5E,7E,22E) and hydroxyl groups at C1α and C3β positions, critical for receptor binding [8].
Stereochemical Features:
C=C([C@H](C[C@H](O)C/1)O)C1=C\C=C2[C@@]3([H])[C@@](CCC\2)(C)[C@@H]([C@H](C)/C=C/[C@H](C)C(C)C)CC3
[1]. Table 1: Key Stereochemical Descriptors of trans-Doxercalciferol
Structural Element | Configuration | Biological Significance |
---|---|---|
C5-C6 bond | Trans (5E) | Alters ring B conformation |
C1-OH | α-equatorial | VDR hydrogen bonding |
C3-OH | β-equatorial | Stabilizes A-ring |
Side chain (C22-C23) | Trans (22E) | Modulates lipid solubility |
Synthetic Route: Trans-Doxercalciferol is synthesized via photochemical ring-opening of ergosterol derivatives, followed by thermal isomerization to establish the trans configuration. A critical intermediate is 1,3-bi-TBS-trans-Doxercalciferol (CAS 111594-58-2), where tert-butyldimethylsilyl (TBS) groups protect the C1 and C3 hydroxyls [4] [5].
Step-by-Step Process:
Intermediate Characterization:
Solubility Profile:
Stability Behavior:
Crystallography:
Table 2: Physicochemical Properties of trans-Doxercalciferol
Property | Value | Conditions |
---|---|---|
Molecular Weight | 412.65 g/mol | - |
Boiling Point | 538.7±50.0 °C (predicted) | - |
Density | 1.01±0.1 g/cm³ (predicted) | Solid state |
pKa | 14.43±0.40 (predicted) | C3-OH proton dissociation |
Solubility in DMSO | 121.17 mM (50 mg/mL) | 25°C, hygroscopic |
Solubility in Methanol | Slight (sonication required) | 25°C |
Core Analogues:
Derivatives for Research:
Table 3: Structural Comparison of Vitamin D₂ Analogues
Compound | Key Structural Modifications | Impact on Properties |
---|---|---|
trans-Doxercalciferol | 5E,7E,22E triene; 1α,3β-OH | Reduced VDR affinity vs. cis-isomer |
Doxercalciferol (1α-OH-D₂) | Natural 5Z,7E,22E triene; 1α,3β-OH | Enhanced calcemic activity |
Paricalcitol | C19 deletion; D₂ side chain | Lower hypercalcemia risk |
Maxacalcitol | C22 replaced by O | Short half-life; tissue-selective action |
Structure-Activity Relationships:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: